Acetarsol

Description

Properties

IUPAC Name |

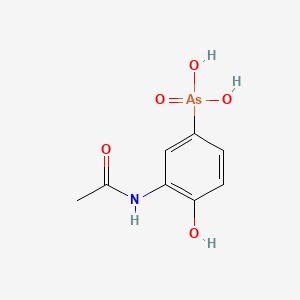

(3-acetamido-4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045847 | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID8139955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97-44-9 | |

| Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetarsol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETARSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

225-227 ºC | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Advent of Acetarsol: A Technical Chronicle of an Early Chemotherapeutic Agent

For Immediate Release

This whitepaper provides a detailed technical account of the historical discovery and development of Acetarsol, a pioneering organoarsenical compound that marked a significant milestone in the early 20th-century quest for effective chemotherapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the original synthesis, preclinical evaluations, and early clinical applications of this once-prominent therapeutic.

Discovery and Initial Synthesis

This compound, chemically known as 3-acetamido-4-hydroxybenzenearsonic acid, was first synthesized in 1921 by the French chemist Ernest Fourneau at the Pasteur Institute in Paris.[1][2] Working with his colleagues Jacques and Thérèse Tréfouël, Fourneau's research was part of a broader effort to develop less toxic and more effective arsenical drugs, building upon the groundbreaking work of Paul Ehrlich and his development of Salvarsan for the treatment of syphilis. Marketed under the trade name Stovarsol, this compound represented a significant advancement due to its oral bioavailability, a characteristic that distinguished it from the intravenously administered arsenicals of the time.

Experimental Protocol: Synthesis of this compound

The original synthesis of this compound, as described in early publications, involves a multi-step process starting from p-arsanilic acid. The following protocol is a reconstruction based on available historical data.

Step 1: Diazotization of p-Arsanilic Acid

-

Dissolve p-arsanilic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

Step 2: Introduction of the Hydroxyl Group

-

The resulting diazonium salt solution is then carefully heated. This leads to the replacement of the diazonium group with a hydroxyl group, yielding 4-hydroxybenzenearsonic acid.

Step 3: Nitration

-

The 4-hydroxybenzenearsonic acid is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group at the 3-position, resulting in 3-nitro-4-hydroxybenzenearsonic acid.

Step 4: Reduction of the Nitro Group

-

The nitro group is then reduced to an amino group using a suitable reducing agent, such as sodium hydrosulfite, to yield 3-amino-4-hydroxybenzenearsonic acid.

Step 5: Acetylation

-

Finally, the amino group is acetylated using acetic anhydride or acetyl chloride to produce the final product, 3-acetamido-4-hydroxybenzenearsonic acid (this compound).

Preclinical Evaluation: The Rabbit Model of Syphilis

Following its synthesis, the efficacy of this compound was evaluated in animal models, primarily in rabbits infected with Treponema pallidum, the causative agent of syphilis. The rabbit model was the standard for syphilis research at the time, allowing for the observation of chancre development and spirochete clearance.

Experimental Protocol: In Vivo Efficacy in Rabbit Syphilis

-

Inoculation: Healthy adult male rabbits were inoculated intratesticularly or via scrotal scarification with a suspension of Treponema pallidum obtained from an active human or rabbit chancre.

-

Observation: The animals were monitored for the development of primary lesions (chancres) at the site of inoculation, typically within 2-4 weeks. The presence of motile spirochetes in the lesion exudate, confirmed by dark-field microscopy, was a key diagnostic criterion.

-

Treatment Administration: Once active lesions were established, a measured dose of this compound, typically dissolved or suspended in a suitable vehicle, was administered orally to the rabbits.

-

Evaluation of Efficacy: The primary endpoints for efficacy were the healing of chancres and the disappearance of spirochetes from the lesions. The exudate from the lesions was examined daily using dark-field microscopy. The time taken for the disappearance of treponemes was a critical measure of the drug's activity.

Quantitative Data: Efficacy and Toxicity

Early studies on this compound provided valuable quantitative data on its therapeutic and toxic doses. These findings were crucial for its transition to clinical use.

Efficacy Data

In 1922, Constantin Levaditi and A. Navarro-Martin, also at the Pasteur Institute, published their findings on the prophylactic and curative effects of Stovarsol in experimental syphilis. Their work demonstrated the compound's significant activity against Treponema pallidum.

| Parameter | Result |

| Prophylactic Dose (rabbits) | A single oral dose of 1 g/kg body weight administered 24 hours before inoculation with syphilis was found to be protective. |

| Curative Dose (rabbits) | Daily oral doses of 0.20-0.25 g/kg body weight for 5 days resulted in the disappearance of treponemes from chancres and healing of the lesions. |

Toxicity Data

The toxicity of this compound was a critical consideration, as with all arsenical compounds. Early studies in animals provided initial estimates of its safety profile.

| Animal Model | LD₅₀ (Lethal Dose, 50%) |

| Rabbits (oral) | 0.2 g/kg[3] |

| Rats (oral) | 0.5 g/kg |

| Mice (subcutaneous) | 0.4 g/kg |

Mechanism of Action

The precise mechanism of action of pentavalent arsenicals like this compound was not fully understood at the time of their discovery. It was theorized that these compounds are reduced in vivo to their trivalent forms, which are the active parasiticidal agents. The trivalent arsenic then reacts with sulfhydryl (-SH) groups in essential parasite proteins and enzymes, disrupting their function and leading to the death of the microorganism.

Early Clinical Applications and Decline

Following the promising preclinical results, Stovarsol was introduced into clinical practice for the treatment of syphilis, as well as other protozoal infections such as amoebiasis and yaws.[3][4] Its oral route of administration offered a significant advantage over the intravenous arsenicals. However, the clinical use of this compound also revealed its potential for toxicity, with side effects including gastrointestinal disturbances, skin reactions, and, more seriously, optic neuritis.[3]

The advent of penicillin in the 1940s, with its superior efficacy and dramatically better safety profile, led to the rapid decline in the use of arsenicals, including this compound, for the treatment of syphilis. Although it continued to be used for some other indications for a time, its role in medicine has been largely superseded by more modern and safer therapeutic agents.

Conclusion

The discovery and development of this compound represent a pivotal chapter in the history of chemotherapy. It exemplified the systematic approach to drug discovery pioneered in the early 20th century, involving chemical synthesis, preclinical evaluation in animal models, and subsequent clinical application. While its therapeutic use was ultimately limited by its toxicity and the emergence of superior drugs, the story of this compound provides valuable insights into the iterative process of drug development and the constant drive for safer and more effective treatments. The methodologies employed in its evaluation laid the groundwork for modern preclinical and clinical trial design.

References

An In-depth Technical Guide to Acetarsol Derivatives and Their Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetarsol, an organoarsenic compound with historical significance in medicinal chemistry. The document details the multi-step synthesis pathway of this compound, starting from 4-chloroaniline, and presents the available quantitative data and experimental protocols. Furthermore, it explores the biological mechanism of action of arsenicals, focusing on their interaction with cellular signaling pathways. While the synthesis of direct derivatives from this compound is not extensively documented in publicly available literature, this guide lays the foundational knowledge of its synthesis and biological activity, which is crucial for the future development of novel organoarsenic compounds.

Introduction

This compound, chemically known as (3-acetamido-4-hydroxyphenyl)arsonic acid, is a pentavalent organoarsenic compound first synthesized in 1921.[1] It has been historically used as an antiprotozoal and antibacterial agent.[1][2] The therapeutic potential of organoarsenic compounds has seen renewed interest, necessitating a thorough understanding of their synthesis and biological interactions. This guide aims to provide a detailed technical overview of the synthesis of this compound and to shed light on the molecular pathways affected by this class of compounds.

Synthesis of this compound

The manufacturing of this compound is a multi-step process commencing with 4-chloroaniline. The key transformations involve diazotization, Bart reaction, nitration, reduction of the nitro group, and subsequent acetylation.

Synthesis Pathway

The overall synthetic route to this compound is depicted below.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are outlined below, based on established manufacturing processes.

Step 1: Diazotization of 4-Chloroaniline

-

Dissolve 4-chloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature to form 4-chlorobenzenediazonium chloride.

Step 2: Bart Reaction to form 4-Chlorophenylarsonic acid

-

Prepare a solution of sodium arsenite in water.

-

Slowly add the previously prepared diazonium salt solution to the sodium arsenite solution.

-

The reaction proceeds with the evolution of nitrogen gas to yield 4-chlorophenylarsonic acid.

Step 3: Nitration of 4-Chlorophenylarsonic acid

-

Treat 4-chlorophenylarsonic acid with a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 4-chloro-3-nitrophenylarsonic acid.

Step 4: Hydroxylation of 4-Chloro-3-nitrophenylarsonic acid

-

React 4-chloro-3-nitrophenylarsonic acid with a strong base, such as sodium hydroxide, to replace the chlorine atom with a hydroxyl group, forming 4-hydroxy-3-nitrophenylarsonic acid.

Step 5: Reduction of the Nitro Group

-

Reduce the nitro group of 4-hydroxy-3-nitrophenylarsonic acid to an amino group using a suitable reducing agent (e.g., iron filings in acidic medium or catalytic hydrogenation) to produce 3-amino-4-hydroxyphenylarsonic acid.

Step 6: Acetylation to this compound

-

Finally, acetylate the amino group of 3-amino-4-hydroxyphenylarsonic acid using acetic anhydride to yield the final product, this compound.

Quantitative Data

While specific yields for each step can vary depending on the scale and specific conditions, the following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H10AsNO5 | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| Melting Point | 225-227 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

This compound Derivatives

The synthesis of compounds directly derived from this compound through modification of its functional groups (acetamido, hydroxyl, or arsonic acid) is not well-documented in the reviewed scientific literature. The term "derivatives" in the context of this compound often refers to its precursors formed during its synthesis. Further research is required to explore the potential for creating a library of this compound derivatives with potentially enhanced therapeutic properties or reduced toxicity.

Biological Mechanism of Action and Signaling Pathways

The biological activity of this compound and other arsenicals is primarily attributed to their ability to interact with sulfhydryl groups in proteins, particularly enzymes. This interaction can disrupt critical cellular processes.

Inhibition of Sulfhydryl-Containing Enzymes

Trivalent arsenicals, the more toxic form to which pentavalent arsenicals like this compound can be reduced in vivo, have a high affinity for vicinal sulfhydryl groups found in the active sites of many enzymes. This binding can lead to the inactivation of these enzymes, disrupting metabolic pathways crucial for cell survival.

Impact on Cellular Signaling Pathways

Arsenicals have been shown to modulate several key cellular signaling pathways, often leading to cellular stress, apoptosis, or altered gene expression.

References

Pharmacological Profile of Acetarsol in Early Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of Acetarsol, also known as Stovarsol, based on early 20th-century research. It is designed for professionals in the fields of pharmacology and drug development, offering a detailed examination of the compound's efficacy, toxicity, pharmacokinetics, and the experimental methodologies used in its initial investigation. This guide presents quantitative data in structured tables, details historical experimental protocols, and uses Graphviz diagrams to illustrate key pathways and workflows, providing a thorough understanding of this compound's role in the history of chemotherapy.

Introduction

This compound, an organoarsenic compound, was a significant chemotherapeutic agent in the early to mid-20th century for treating protozoal infections, most notably amebiasis and syphilis. Its development marked a pivotal moment in the search for "magic bullets" – targeted antimicrobial drugs. A review of its early pharmacological profile offers valuable insights into the nascent stages of drug discovery, highlighting the empirical approaches and the evolving understanding of drug action and safety that have shaped modern pharmaceutical science.

Efficacy and Therapeutic Indications in Early Clinical Use

Initial studies on this compound focused on its clinical efficacy against various pathogenic organisms. The data, often presented as case series or clinical observations, demonstrated its utility in treating several infectious diseases.

Table 1: Summary of Efficacy Data for this compound in Early Studies

| Indication | Organism | Model | Dosage Regimen | Efficacy Metric | Reported Efficacy |

| Amebic Dysentery (Acute) | Entamoeba histolytica | Human Clinical | 0.5 g daily for up to 7 days | Symptom resolution and cessation of cyst passage | Effective in arresting dangerous amoebic dysentery.[1] |

| Amebiasis (Cyst Carriers) | Entamoeba histolytica | Human Clinical | Alternating 0.5 g and 0.25 g daily for up to 7 days | Cessation of cyst passage | Utilized for asymptomatic carriers.[2] |

| Syphilis | Treponema pallidum | Human Clinical | 1.0 g daily for 5-7 days, repeated after an interval | Clinical improvement | Used in routine treatment.[2] |

| Congenital Syphilis | Treponema pallidum | Human Clinical (Infants/Children) | 0.06 g to 0.25 g daily | Clinical improvement | Widely used in France and Germany.[3] |

| Yaws | Treponema pertenue | Human Clinical | Up to 1.0 g daily (total 8.25 g in 13 days) | Resolution of lesions | Considered an effective treatment.[2] |

Experimental Protocols of the Era

The methodologies of early this compound research, while not as standardized as modern protocols, laid the foundation for antimicrobial agent evaluation.

In Vitro Amebicidal Activity Assessment

-

Organism Culture: Entamoeba histolytica was cultured in specialized media, often containing a mix of nutrients and sometimes bacteria to support growth.

-

Drug Exposure: Trophozoites of the amoeba were exposed to various concentrations of the test compound (e.g., this compound) in the culture medium.

-

Viability Assessment: After a set incubation period (e.g., 24-48 hours), the viability of the amoebae was assessed microscopically. The absence of motile trophozoites was the primary indicator of amebicidal activity.

Rabbit Model of Experimental Syphilis

The rabbit model was crucial for the in vivo evaluation of anti-syphilitic drugs like this compound. A typical protocol from that period, as described in studies by researchers like Alan M. Chesney and Jarold E. Kemp, involved:

-

Inoculation: Rabbits were infected with Treponema pallidum via intratesticular or scrotal inoculation, leading to the development of a chancre.

-

Treatment Initiation: Once the chancre was well-developed and teeming with spirochetes (confirmed by dark-field microscopy), treatment with the arsenical compound was initiated.

-

Drug Administration: The drug was administered, often intravenously or orally, over a defined period.

-

Efficacy Evaluation: The primary measures of efficacy were the healing of the chancre and the disappearance of spirochetes from the lesion. A more rigorous test of cure involved transferring lymph nodes from the treated rabbit to a healthy rabbit to see if the infection could be transmitted.[4][5]

Pharmacokinetics and Metabolism

Early pharmacokinetic studies were limited but provided foundational knowledge about the absorption and excretion of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Early Studies

| Parameter | Subject | Route of Administration | Dosage | Key Findings |

| Absorption | Human | Oral | 1.25 g | Blood arsenic levels rose from 0.9 to 2.1 parts per million in 24 hours, indicating gastrointestinal absorption.[3] |

| Distribution | Human | Oral | 1.25 g | Negligible increase in arsenic concentration in the cerebrospinal fluid over 24 hours.[3] |

| Excretion | Human | Oral | 0.5 g | 7% of ingested arsenic excreted in urine within 24 hours; 20% within 72 hours.[3] |

The metabolism of this compound was understood to involve the reduction of the pentavalent arsenic to a more toxic trivalent form, which was believed to be the active principle against the parasites.

Caption: Simplified workflow of this compound absorption and excretion.

Toxicity Profile

The clinical use of this compound was significantly limited by its toxicity, a common feature of early arsenical drugs.

Table 3: Summary of Toxicity Data for this compound in Early Studies

| Toxicity Type | Organism | Route of Administration | Dosage | Observed Effects |

| Acute Toxicity (LD50) | Rat | Oral | Not specified in available early literature | Data on the oral LD50 for this compound in rats from early studies is not readily available. |

| Systemic Poisoning | Human | Oral | 0.5 g daily | Symptoms of arsenic poisoning appeared on the ninth day of treatment.[2] |

| Neurotoxicity | Human | Oral | Therapeutic doses | Optic neuritis was a known, though reportedly rare, severe adverse effect. |

| Dermatological | Human | Oral | Therapeutic doses | Skin rashes. |

| Gastrointestinal | Human | Oral | Therapeutic doses | Nausea, vomiting, diarrhea. |

The risk of severe adverse reactions necessitated careful dosing and monitoring, and ultimately led to the replacement of this compound with safer alternatives.

Caption: Dual role of this compound's metabolic activation.

Conclusion

The early pharmacological profile of this compound reveals a potent but toxic chemotherapeutic agent that was instrumental in the fight against protozoal diseases before the advent of modern antibiotics and antiparasitic drugs. The historical data, while not always meeting contemporary standards of rigor, underscores the foundational principles of pharmacology: the delicate balance between efficacy and toxicity. The experimental protocols of the time, though rudimentary, paved the way for the sophisticated drug evaluation methodologies used today. This guide serves as a testament to the progress of pharmaceutical science and a reminder of the critical lessons learned from these early therapeutic endeavors.

References

In Vitro Susceptibility of Trichomonas vaginalis to Acetarsol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichomonas vaginalis, the etiological agent of trichomoniasis, is a prevalent sexually transmitted protozoan parasite. The emergence of resistance to the frontline 5-nitroimidazole drugs necessitates the exploration of alternative therapeutic agents. Acetarsol, a pentavalent arsenical compound, has historically been used in recalcitrant cases of trichomoniasis, particularly in instances of metronidazole resistance. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the in vitro susceptibility of T. vaginalis to this compound. Due to a scarcity of recent, specific in vitro studies, this document also presents a detailed, proposed experimental protocol for determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of this compound against T. vaginalis, adapting established methodologies for other antitrichomonal agents. Furthermore, a putative mechanism of action for this compound is described and visualized. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in reinvestigating this compound or similar compounds for the treatment of trichomoniasis.

Introduction

Trichomoniasis, caused by the flagellated protozoan Trichomonas vaginalis, is the most common non-viral sexually transmitted infection worldwide. Standard treatment relies on 5-nitroimidazole compounds such as metronidazole and tinidazole. However, the increasing prevalence of drug-resistant strains of T. vaginalis presents a significant clinical challenge, driving the search for alternative therapeutic options.

This compound (N-acetyl-4-hydroxy-m-arsanilic acid) is an arsenical compound with known antiprotozoal properties.[1] It has been utilized, often as a second-line treatment, for vaginal trichomoniasis, particularly in cases where metronidazole therapy has failed.[1] Despite its clinical use, there is a notable lack of contemporary, detailed in vitro studies quantifying its efficacy against T. vaginalis. This guide synthesizes the available information and provides a framework for future in vitro investigations.

Clinical Efficacy of this compound: A Summary of Available Data

While specific in vitro susceptibility data is scarce, several clinical reports have documented the use of this compound pessaries for the treatment of metronidazole-resistant T. vaginalis infections. The following table summarizes the findings from these case studies. It is important to note that these are not large-scale clinical trials and represent a lower level of evidence.

| Dosage Regimen | Duration of Treatment | Number of Patients | Cure Rate (%) | Reference |

| 250 mg this compound pessaries | Twice daily for 14 days | 2 | 100% | [1] |

| 250 mg this compound pessaries | Once daily for 10-12 days | 2 | 100% | [1] |

| 500 mg this compound pessaries | Once daily for 7-14 days | 4 | 75% | [1] |

Note: The definition of "cure" was typically based on the absence of motile trichomonads on subsequent wet mount microscopy.

Proposed Experimental Protocol for In Vitro Susceptibility Testing

The following protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of this compound against T. vaginalis is adapted from established methods for 5-nitroimidazole drugs.[2][3][4][5]

Materials

-

T. vaginalis isolates (ATCC strains and clinical isolates)

-

Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with 10% heat-inactivated horse serum

-

This compound powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Hemocytometer or automated cell counter

-

Incubator (37°C)

-

Anaerobic gas generating system (optional, for comparison with aerobic conditions)

-

Inverted microscope

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Further dilutions should be made in sterile TYM medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent toxicity to the parasites.

Inoculum Preparation

-

Culture T. vaginalis isolates in TYM medium at 37°C until the late logarithmic phase of growth is reached (typically 24-48 hours).

-

Determine the parasite concentration using a hemocytometer.

-

Adjust the parasite concentration with fresh TYM medium to a final density of 2 x 105 trophozoites/mL.

MIC and MLC Determination

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound in TYM medium. The concentration range should be broad enough to determine the MIC and MLC (e.g., 0.1 µg/mL to 512 µg/mL).

-

Add 100 µL of the adjusted parasite suspension to each well, resulting in a final inoculum of 1 x 105 trophozoites/mL.

-

Include the following controls on each plate:

-

Positive Control: T. vaginalis in TYM medium without any drug.

-

Negative Control: TYM medium only (no parasites).

-

Solvent Control: T. vaginalis in TYM medium with the highest concentration of DMSO used in the assay.

-

-

Incubate the plates at 37°C for 48 hours.

-

MIC Determination: After 48 hours of incubation, examine the wells using an inverted microscope. The MIC is defined as the lowest concentration of this compound at which a significant reduction in the number of motile trophozoites is observed compared to the positive control.

-

MLC Determination: To determine the MLC, subculture 10 µL from each well that shows no motile trophozoites (and from the first well with visible parasites) into fresh TYM medium. Incubate these subcultures for another 48 hours at 37°C. The MLC is the lowest concentration of this compound that results in no viable organisms in the subculture.[2][3][4][5][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for determining the in vitro susceptibility of T. vaginalis to this compound.

Putative Mechanism of Action

The precise mechanism of action of this compound against T. vaginalis has not been fully elucidated. However, as an arsenical compound, it is hypothesized to exert its cytotoxic effects through the covalent inactivation of essential parasitic enzymes by binding to their sulfhydryl (thiol) groups.[1] This disrupts critical metabolic pathways, leading to parasite death.

Conclusion and Future Directions

This compound represents a potential therapeutic option for metronidazole-resistant trichomoniasis, yet its clinical use is supported by limited and dated evidence. There is a critical need for robust in vitro studies to quantify its efficacy against a diverse panel of T. vaginalis isolates, including both metronidazole-susceptible and -resistant strains. The experimental protocol detailed in this guide provides a standardized framework for conducting such investigations.

Future research should focus on:

-

Determining the MIC and MLC values of this compound against a wide range of clinical T. vaginalis isolates.

-

Investigating the potential for cross-resistance with other antimicrobial agents.

-

Elucidating the specific molecular targets of this compound in T. vaginalis to validate its proposed mechanism of action.

-

Conducting in vitro cytotoxicity assays on human vaginal epithelial cells to assess its safety profile.

A renewed research effort into the in vitro activity of this compound could provide the necessary data to support its consideration as a viable alternative treatment for refractory trichomoniasis and inform the development of novel antitrichomonal agents.

References

- 1. This compound pessaries in the treatment of metronidazole resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Anti-inflammatory Effects of Acetarsol: A Technical Guide

This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory properties of Acetarsol. The document is intended for researchers, scientists, and drug development professionals, summarizing the current state of knowledge, detailing relevant experimental protocols, and visualizing implicated biological pathways and workflows.

Introduction

This compound is an organic arsenic compound that has been historically used for its antimicrobial properties.[1][2] More recently, it has demonstrated clinical efficacy in the treatment of refractory proctitis, a form of inflammatory bowel disease, suggesting a potential anti-inflammatory mechanism of action.[1][2][3] However, the precise molecular mechanisms underlying this effect remain largely uncharacterized.[1][2][3] This guide synthesizes the available clinical data and explores potential avenues for future preclinical research based on the known effects of related arsenic compounds.

Clinical Evidence of Anti-inflammatory Activity

The primary evidence for this compound's anti-inflammatory effects comes from a retrospective analysis of its use in patients with refractory proctitis.

Summary of Clinical Efficacy

The following table summarizes the key findings from a study of patients with inflammatory bowel disease treated with this compound suppositories.

| Parameter | Finding | Reference |

| Patient Cohort | 38 patients with refractory proctitis (29 ulcerative colitis, 9 Crohn's disease, 1 indeterminate colitis) | [1][2][3] |

| Dosage Regimen | 250 mg this compound suppositories, twice daily for 4 weeks | [1][2][3] |

| Clinical Response | 68% of patients (26 out of 38) showed a clinical response | [1][2][3] |

| Endoscopic Improvement | 82% of patients (9 out of 11) who had pre- and post-treatment endoscopic assessment showed improvement | [1][2][3] |

| Endoscopic Remission | 45% of patients (5 out of 11) with endoscopic assessment achieved complete remission | [1][2][3] |

| Statistical Significance | Endoscopic improvement was statistically significant (p = 0.006, Wilcoxon signed-rank test) | [1][2][3] |

Experimental Protocol: Retrospective Clinical Study

The data presented above was obtained through a retrospective analysis of patient records. The general methodology is as follows:

-

Patient Identification: Patients with inflammatory bowel disease who were prescribed this compound suppositories between 2008 and 2014 were identified through a hospital pharmacy database.[1]

-

Inclusion Criteria: Patients with a diagnosis of refractory proctitis who had failed conventional therapies were included in the analysis.[1][3]

-

Data Collection: Clinical records were reviewed to extract data on patient demographics, disease history, prior treatments, dosage and duration of this compound treatment, clinical outcomes, and endoscopic findings.[1]

-

Outcome Measures:

-

Statistical Analysis: Appropriate statistical tests, such as the Wilcoxon signed-rank test, were used to determine the significance of changes in endoscopic scores.[1][3]

Potential Mechanisms of Anti-inflammatory Action

While the exact mechanism of this compound's anti-inflammatory effect is unknown, the activity of inorganic arsenic compounds suggests potential pathways that may be involved.[1][2][3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Inorganic arsenic is known to be a potent inducer of MAP kinase signal transduction pathways.[2][3] The differential activation of these pathways can regulate cell growth, differentiation, and apoptosis. It is hypothesized that this compound may exert its anti-inflammatory effects through modulation of the MAPK pathway, although this has not been experimentally verified.[2][3]

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Proposed Future Preclinical Investigations

To elucidate the anti-inflammatory mechanism of this compound, a series of preclinical in vitro and in vivo studies are warranted. The following sections outline standard experimental protocols that could be employed.

General Workflow for Preclinical Anti-inflammatory Drug Discovery

Caption: A general workflow for preclinical evaluation of a potential anti-inflammatory agent.

In Vitro Experimental Protocols

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is used to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Experimental Protocols

-

Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used and reproducible model of inflammatory bowel disease.

-

Induction: Mice are typically administered 2-5% DSS in their drinking water for 5-7 days to induce acute colitis.

-

This compound Administration: this compound can be administered rectally as a suspension daily during and after DSS administration.

-

Disease Activity Index (DAI): This is a composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the experiment, colonic tissues are collected, fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E). The degree of inflammation, ulceration, and tissue damage is scored by a blinded observer.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue homogenates is measured as an indicator of neutrophil infiltration and inflammation.

Conclusion

The initial investigations into this compound's anti-inflammatory effects are primarily based on its clinical efficacy in treating refractory proctitis. While these findings are promising, there is a clear need for preclinical research to elucidate the underlying molecular mechanisms. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies. A deeper understanding of how this compound modulates inflammatory responses at the cellular and molecular level will be crucial for its potential development as a novel anti-inflammatory therapeutic.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound Suppositories: Effective Treatment for Refractory Proctitis in a Cohort of Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppositories: Effective Treatment for Refractory Proctitis in a Cohort of Patients with Inflammatory Bowel Disease | springermedizin.de [springermedizin.de]

- 4. This compound Suppositories: Effective Treatment for Refractory Proctitis in a Cohort of Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Original Therapeutic Indications and Uses of Acetarsol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetarsol, a pentavalent arsenical compound, was a significant therapeutic agent in the early 20th century. Discovered in 1921 by Ernest Fourneau at the Pasteur Institute, it was one of the early synthetic antimicrobial agents that showed efficacy against a range of debilitating infectious diseases.[1][2] This technical guide provides a comprehensive overview of the original therapeutic indications of this compound, including available quantitative data from historical clinical use, detailed experimental protocols from the era, and an elucidation of its mechanism of action.

Original Therapeutic Indications and Efficacy

This compound, often marketed under the name Stovarsol, was primarily indicated for the treatment of protozoal and spirochetal infections. Its main applications were in the treatment of syphilis, amebiasis (amebic dysentery), and vaginitis caused by Trichomonas vaginalis.

Syphilis

In the pre-penicillin era, arsenicals were a cornerstone of syphilis therapy. This compound was utilized for its anti-treponemal activity. While comprehensive clinical trial data from the 1920s and 1930s is not as rigorously documented as in modern studies, historical accounts provide insights into its use and perceived efficacy.

Table 1: Historical Use of this compound in the Treatment of Syphilis

| Parameter | Description |

| Dosage Regimen | Oral administration of 0.25 g tablets, with courses of treatment lasting several weeks. Specific dosing varied, but a typical approach involved intermittent courses with rest periods. |

| Efficacy | While specific success rates are not consistently reported in the available literature, this compound was considered a notable advancement in the oral treatment of syphilis, offering an alternative to intravenous arsenicals. Its use was often in conjunction with other treatments like mercury or bismuth. |

| Limitations | The therapeutic window was narrow, and the risk of arsenic toxicity was a significant concern, leading to potential side effects such as skin reactions, gastrointestinal distress, and in rare cases, more severe neurological complications. |

Amebiasis (Amebic Dysentery)

This compound was one of the first effective treatments for amebic dysentery, an infection caused by the protozoan Entamoeba histolytica.

Table 2: Historical Use of this compound in the Treatment of Amebiasis

| Parameter | Description |

| Dosage Regimen | Oral administration of 0.25 g tablets, two to three times daily for a course of 7 to 10 days. |

| Efficacy | Reports from the 1920s indicated a high rate of success in clearing amoebic cysts from the stool and resolving clinical symptoms of dysentery. |

| Formulation | In addition to oral tablets, rectal administration in the form of suppositories was also explored for localized treatment. |

Trichomonas Vaginitis

This compound proved to be an effective agent for the treatment of vaginitis caused by the protozoan Trichomonas vaginalis.

Table 3: Historical Use of this compound in the Treatment of Trichomonas Vaginitis

| Parameter | Description |

| Dosage Regimen | Primarily administered as vaginal suppositories or pessaries containing 0.25 g of this compound, inserted once or twice daily. |

| Efficacy | Considered a standard treatment before the advent of metronidazole, with reports of high cure rates in resolving the symptoms and eliminating the parasite. |

| Notes | This topical application minimized systemic absorption and the associated risks of arsenic toxicity. |

Experimental Protocols

The development and evaluation of this compound were pioneering efforts in chemotherapy. While detailed modern-style protocols are not available from that era, the following represents a reconstruction of the likely methodologies based on the scientific practices of the time.

Synthesis of this compound (Stovarsol) by Ernest Fourneau (circa 1921)

The synthesis of this compound, or 3-acetylamino-4-hydroxyphenylarsonic acid, by Ernest Fourneau was a multi-step process likely following these general principles of organic arsenical chemistry:

-

Arsanilic Acid Preparation: The synthesis would have started with the arsenation of aniline to produce arsanilic acid.

-

Hydroxylation: Introduction of a hydroxyl group onto the benzene ring.

-

Acetylation: The final step would involve the acetylation of the amino group to yield this compound.

In Vivo Evaluation of Anti-Treponemal Activity (Rabbit Syphilis Model)

The efficacy of early arsenicals against Treponema pallidum was typically assessed using a rabbit model of syphilis, a standard practice established by Paul Ehrlich and his contemporaries.

-

Infection: Rabbits were infected intratesticularly with a suspension of Treponema pallidum.

-

Treatment: Once chancre formation was observed, the infected animals were treated with varying doses of the test compound (this compound) administered orally or parenterally.

-

Observation: The primary endpoints would have been the resolution of the primary chancre and the disappearance of spirochetes from the lesions, as observed by dark-field microscopy.

-

Toxicity Assessment: The researchers would have also monitored the animals for signs of toxicity, such as weight loss, organ damage upon necropsy, and mortality, to establish a therapeutic index.

In Vitro Evaluation of Anti-Amoebic Activity

Early in vitro studies on the efficacy of drugs against Entamoeba histolytica were challenging due to the difficulty in axenically culturing the organism. However, the methodologies would have generally involved:

-

Culture: Entamoeba histolytica would have been cultured in a polyxenic medium, often containing a mixed bacterial flora as a food source.

-

Drug Exposure: The cultured amoebae would be exposed to various concentrations of this compound.

-

Viability Assessment: The viability of the amoebae would be assessed microscopically by observing their motility and morphology. A reduction in the number of motile trophozoites compared to control cultures would indicate an amoebicidal effect.

Mechanism of Action

The therapeutic effect of this compound, like other arsenicals, is attributed to its ability to interact with sulfhydryl (-SH) groups in essential parasitic proteins.[1][2][3]

The pentavalent arsenic in this compound is believed to be reduced in vivo to a more reactive trivalent form. This trivalent arsenical then covalently binds to the sulfhydryl groups of cysteine residues within key enzymes of the parasite. This binding disrupts the protein's structure and function, leading to the inhibition of critical metabolic pathways and ultimately, cell death.[3]

Visualizations

Proposed Mechanism of Action of this compound

References

Degradation Pathways of Acetarsol in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetarsol, a pentavalent organoarsenical compound, has a history of use as an antiprotozoal agent. Despite its historical use, detailed knowledge of its metabolic fate in biological systems remains limited. This technical guide provides a comprehensive overview of the putative degradation pathways of this compound, drawing inferences from the metabolism of structurally related organoarsenical compounds and general principles of xenobiotic biotransformation. This document outlines potential metabolic reactions, identifies key enzyme families likely involved, and presents detailed experimental protocols for the elucidation of these pathways. The information is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development investigating the pharmacokinetics and safety profile of this compound and other organoarsenicals.

Introduction

This compound, chemically known as N-acetyl-4-hydroxy-m-arsanilic acid, is a pentavalent arsenical compound.[1][2] Historically, it was employed for the treatment of various protozoal infections, including amebiasis and trichomoniasis.[1][2] However, concerns regarding its toxicity, primarily related to its arsenic content, have led to its withdrawal from many markets.[1] Understanding the degradation pathways of this compound is critical for a complete assessment of its toxicological profile and for the development of safer alternatives.

The metabolism of this compound is not well-documented in publicly available literature.[1] This guide synthesizes information on general arsenic metabolism and the biotransformation of other organoarsenical drugs to propose putative degradation pathways for this compound. These pathways are essential for predicting the formation of potentially more or less toxic metabolites and understanding the compound's clearance from the body.

Putative Degradation Pathways of this compound

The biotransformation of this compound in biological systems is likely to proceed through a series of Phase I and Phase II metabolic reactions, primarily occurring in the liver. The key transformations are expected to involve reduction of the pentavalent arsenic, enzymatic modifications to the aromatic ring and the acetyl group, and conjugation reactions to facilitate excretion.

Reduction of Pentavalent Arsenic

A critical initial step in the metabolism of pentavalent arsenicals is their reduction to the more reactive trivalent state. This reduction is a prerequisite for subsequent methylation reactions.

-

Reaction: Arsenate [As(V)] reduction to arsenite [As(III)]

-

Enzymes: This process can be mediated by arsenate reductases, with reducing equivalents often supplied by glutathione (GSH) or thioredoxin (Trx).

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the this compound molecule, preparing it for Phase II conjugation.

-

Deacetylation: The acetyl group of this compound can be removed via hydrolysis.

-

Reaction: this compound → 3-amino-4-hydroxyphenylarsonic acid

-

Enzymes: Carboxylesterases or other hydrolases.

-

-

Hydroxylation: The aromatic ring may undergo further hydroxylation, although this is less common for already hydroxylated rings.

-

Methylation: Following reduction to the trivalent state, the arsenic atom can be sequentially methylated. This is a major pathway for the detoxification and excretion of inorganic arsenic.

-

Enzymes: Arsenic (+3 oxidation state) methyltransferase (AS3MT) utilizes S-adenosylmethionine (SAM) as a methyl donor.

-

Products: Monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), which can be further oxidized to their less toxic pentavalent forms (MMA(V) and DMA(V)).

-

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate renal and biliary excretion.

-

Glucuronidation: The hydroxyl group on the phenyl ring is a likely site for conjugation with glucuronic acid.

-

Enzymes: UDP-glucuronosyltransferases (UGTs).

-

-

Sulfation: The hydroxyl group can also be sulfated.

-

Enzymes: Sulfotransferases (SULTs).

-

-

Glutathione Conjugation: The trivalent arsenic species are known to react with glutathione (GSH).

The primary route of excretion for arsenic and its metabolites is through the urine.[1][2]

Data Presentation

Due to the limited specific data on this compound metabolism, the following tables are presented as templates to illustrate how quantitative data should be structured. The values are hypothetical and intended for illustrative purposes.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 120 | 5.8 |

| Rat | 95 | 7.3 |

| Mouse | 70 | 9.9 |

| Dog | 150 | 4.6 |

Table 2: Formation of Putative this compound Metabolites in Human Hepatocytes

| Metabolite | Formation Rate (pmol/min/10^6 cells) |

| 3-amino-4-hydroxyphenylarsonic acid | 25.3 |

| This compound Glucuronide | 15.8 |

| Monomethylarsonic acid (MMA) | 5.2 |

| Dimethylarsinic acid (DMA) | 8.9 |

Experimental Protocols

The elucidation of this compound's degradation pathways requires a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Liver Microsomes

This experiment assesses the metabolic stability of this compound and identifies metabolites formed by Phase I enzymes, primarily cytochrome P450s.

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), phosphate buffer (pH 7.4), and this compound (final concentration 1 µM).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

-

Time-course Sampling:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and identify potential metabolites.

-

In Vitro Metabolism using Hepatocytes

This model provides a more complete picture of metabolism, including both Phase I and Phase II reactions.

Protocol:

-

Hepatocyte Culture:

-

Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

-

-

Incubation:

-

Replace the medium with fresh medium containing this compound (final concentration 1 µM).

-

-

Sampling:

-

Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Processing:

-

Process the samples similarly to the microsome experiment to extract the analyte and metabolites.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS.

-

Metabolite Identification

High-resolution mass spectrometry is crucial for identifying unknown metabolites.

Protocol:

-

LC-HRMS Analysis:

-

Analyze the samples from in vitro or in vivo studies using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Data Processing:

-

Use metabolite identification software to search for potential biotransformations (e.g., oxidation, deacetylation, glucuronidation, sulfation) based on the mass of the parent drug.

-

-

Structural Elucidation:

-

Confirm the structure of putative metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of the parent compound and, if available, synthetic standards.

-

Visualizations

The following diagrams illustrate the putative degradation pathways and a typical experimental workflow.

Conclusion

While specific experimental data on the degradation of this compound is scarce, a comprehensive understanding of its likely metabolic fate can be constructed based on the established biotransformation pathways of other organoarsenical compounds. The proposed pathways, involving reduction, deacetylation, methylation, and conjugation, provide a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to definitively elucidate the metabolism of this compound, which is crucial for a thorough risk assessment and for the development of safer therapeutic alternatives. Further research in this area is warranted to fill the existing knowledge gaps and ensure a comprehensive understanding of the disposition and toxicity of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Acetarsol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetarsol, an organoarsenic compound, has a historical record of use against various protozoal infections, including amoebiasis and syphilis.[1][2] Although it has been withdrawn from the market due to concerns about arsenic toxicity, the study of its efficacy and mechanism of action can still provide valuable insights for the development of new anti-infective agents.[1][3] This document provides a detailed experimental design for testing the in vivo efficacy of this compound or similar compounds against Entamoeba histolytica (the causative agent of amoebiasis) and Treponema pallidum (the causative agent of syphilis).

The proposed mechanism of action for this compound involves the binding of its arsenic component to sulfhydryl groups within essential parasitic enzymes, leading to enzyme inhibition and parasite death.[1][2][3][4] This disruption of metabolic pathways is the basis for its therapeutic effect.[3][5]

Experimental Design: Amoebiasis Model

The golden hamster (Mesocricetus auratus) is a well-established and susceptible model for both intestinal and hepatic amoebiasis, mimicking key aspects of the human disease.[6][7] Gerbil and mouse models are also utilized, particularly for studying early intestinal lesions and for screening novel drug candidates.[7][8][9][10]

Experimental Workflow for Amoebiasis Model

Caption: Experimental workflow for testing this compound efficacy in a hamster model of amoebiasis.

Protocol: Hamster Model of Intestinal Amoebiasis

-

Animal Model: Male golden hamsters, 6-8 weeks old.

-

Inoculum Preparation: Axenically cultured trophozoites of a virulent E. histolytica strain (e.g., HM1:IMSS) are harvested during the logarithmic growth phase.

-

Infection Procedure:

-

Anesthetize the hamsters.

-

Perform a laparotomy to expose the cecum.

-

For a robust infection, a "washed-closed cecal loop" model can be employed, where the cecal contents are washed out before inoculation.[11]

-

Inject approximately 1 x 10^6 trophozoites in 0.1 mL of culture medium directly into the cecal lumen.[11]

-

Suture the abdominal wall.

-

-

Treatment:

-

Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like metronidazole).

-

Administer this compound (dissolved in a suitable vehicle) orally by gavage daily for a specified period (e.g., 5-7 days), starting 24 hours post-infection.

-

-

Efficacy Endpoints:

-

Cecal Lesion Score: At the end of the treatment period, euthanize the animals and score the severity of cecal ulcerations on a scale of 0 (no pathology) to 4 (severe ulceration and necrosis).

-

Parasite Load: Determine the number of amoebas in the cecal contents or tissue homogenates by microscopy or quantitative PCR (qPCR).

-

Histopathology: Examine fixed cecal tissues for inflammation, necrosis, and the presence of amoebas.

-

Protocol: Hamster Model of Amoebic Liver Abscess

-

Animal Model: Male golden hamsters, 6-8 weeks old.

-

Inoculum Preparation: As described for the intestinal model.

-

Infection Procedure:

-

Treatment:

-

Initiate treatment 24-48 hours post-infection.

-

Administer this compound orally or via a systemic route (e.g., intraperitoneal injection) daily for 7-10 days.

-

-

Efficacy Endpoints:

-

Abscess Weight: At necropsy, carefully dissect and weigh the liver abscesses. The efficacy is often expressed as a percentage reduction in abscess weight compared to the control group.[6]

-

Liver Pathology Score: Score the severity of liver damage based on the size and number of abscesses.

-

Parasite Viability: Culture samples from the abscesses to determine the viability of the amoebas.

-

Data Presentation: Amoebiasis Studies

| Treatment Group | Dose (mg/kg) | Mean Cecal Lesion Score (± SEM) | Parasite Load (trophozoites/g tissue ± SEM) | Mean Abscess Weight (g ± SEM) | % Reduction in Abscess Weight |

| Vehicle Control | - | ||||

| This compound | 10 | ||||

| This compound | 50 | ||||

| Metronidazole | 25 |

Note: This table is a template. Actual data would be populated from experimental results.

Experimental Design: Syphilis Model

The rabbit model is the gold standard for studying syphilis pathogenesis and for evaluating the efficacy of antimicrobial agents against Treponema pallidum.[1][4][6][13]

Experimental Workflow for Syphilis Model

Caption: Experimental workflow for testing this compound efficacy in a rabbit model of syphilis.

Protocol: Rabbit Model of Syphilis

-

Animal Model: Male New Zealand White rabbits.

-

Inoculum Preparation: T. pallidum (e.g., Nichols strain) is propagated in the testes of rabbits. The treponemes are extracted from the testes at the peak of orchitis.

-

Infection Procedure:

-

Intratesticular Inoculation: Inject approximately 5 x 10^7 viable T. pallidum organisms in 1 mL of saline into each testis.[4] This route is often used for propagating the bacteria.

-

Intradermal Inoculation: For studying chancre development, inject approximately 1 x 10^6 treponemes in 0.1 mL of saline intradermally at multiple sites on the shaved back of the rabbit.[5]

-

-

Treatment:

-

Initiate treatment at a defined time post-infection (e.g., upon the appearance of lesions).

-

Administer this compound via a systemic route (e.g., intramuscular injection) for a specified duration.

-

-

Efficacy Endpoints:

-

Lesion Development: Monitor the development and size of chancres at the site of intradermal injection. Efficacy is measured by the prevention of lesion formation or a reduction in lesion size and duration.[5]

-

Serological Response: Monitor the serological response using non-treponemal (e.g., VDRL, RPR) and treponemal (e.g., TPPA) tests. A decline in non-treponemal antibody titers is indicative of successful treatment.

-

Treponemal Burden: Quantify the number of T. pallidum organisms in various tissues (e.g., blood, spleen, liver, testes) using qPCR targeting a specific treponemal gene like flaA.[3][5]

-

Dark-field Microscopy: Examine aspirates from lesions for the presence of motile treponemes.

-

Data Presentation: Syphilis Studies

| Treatment Group | Dose (mg/kg) | Mean Lesion Diameter (mm ± SEM) | VDRL Titer (Mean Reciprocal ± SEM) | Treponemal DNA (copies/mg tissue ± SEM) |

| Vehicle Control | - | |||

| This compound | 10 | |||

| This compound | 50 | |||

| Penicillin G | (Standard Dose) |

Note: This table is a template. Actual data would be populated from experimental results.

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is believed to be the covalent modification of sulfhydryl groups in parasitic proteins by the arsenic moiety. This leads to the inactivation of critical enzymes involved in metabolism and cellular defense against oxidative stress.

Caption: Proposed mechanism of action of this compound in parasitic cells.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound or novel anti-infective compounds against amoebiasis and syphilis. The use of well-established animal models and a combination of clinical, parasitological, and molecular endpoints will allow for a robust assessment of therapeutic efficacy. While detailed signaling pathway information for this compound is limited, the proposed mechanism provides a basis for further investigation into its molecular targets. Careful consideration of the toxic potential of any new arsenical compounds is paramount throughout the drug development process.

References

- 1. Construction of infection model of Treponema pallidum strains clinically collected in rabbits [zgmfskin.com]

- 2. In vitro Isolation of Treponema pallidum subsp. pallidum from Fresh and Frozen Needle Aspirates of Primary Experimental Syphilis Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Successful isolation of Treponema pallidum strains from patients’ cryopreserved ulcer exudate using the rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunization with Tp0954, an adhesin of Treponema pallidum, provides protective efficacy in the rabbit model of experimental syphilis [frontiersin.org]

- 6. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [In vivo experimental models of amebiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of antiamebic drugs in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pathology of experimentally induced cecal amebiasis in gerbils (Meriones unguiculatus). Liver changes and amebic liver abscess formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early invasive intestinal amebiasis in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection of Gerbils from Amebic Liver Abscess by Vaccination with a 25-mer Peptide Derived from the Cysteine-Rich Region of Entamoeba histolytica Galactose-Specific Adherence Lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] EXPERIMENTAL SYPHILIS IN THE RABBIT | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Quantification of Acetarsol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetarsol is an arsenic-containing drug that has been used for the treatment of various infections. The quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. Due to the limited availability of recently published and validated methods specifically for this compound, this document provides detailed application notes and protocols adapted from well-established analytical techniques for the quantification of other organoarsenic compounds and arsenic speciation in biological samples. The methodologies described herein, primarily High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented as robust starting points for the development and validation of a specific assay for this compound.

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a highly sensitive and specific technique for the quantification of arsenic species.[1] It combines the separation capabilities of HPLC with the element-specific detection of ICP-MS, allowing for the direct measurement of arsenic-containing compounds.[1][2] This is the recommended primary technique for the quantification of this compound and its potential metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For non-volatile compounds like this compound, derivatization is required to increase their volatility.[3][4] GC-MS can be a cost-effective alternative to HPLC-ICP-MS, offering good sensitivity and selectivity.[4]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected during the validation of an analytical method for an organoarsenic compound, based on published data for similar analytes.[3][4][5] These values should be considered as targets for the method validation of an this compound-specific assay.

Table 1: HPLC-ICP-MS Method Performance (Adapted from Arsenic Speciation Analysis)

| Parameter | Biological Matrix | Expected Performance Range | Citation |

| Linearity (r²) | Urine, Serum/Plasma | > 0.995 | [5] |

| Limit of Detection (LOD) | Urine, Serum/Plasma | 0.1 - 1.0 ng/mL | [5] |

| Limit of Quantification (LOQ) | Urine, Serum/Plasma | 0.5 - 5.0 ng/mL | [5] |

| Accuracy (% Bias) | Urine, Serum/Plasma | Within ± 15% (± 20% at LOQ) | [5] |

| Precision (% RSD) | Urine, Serum/Plasma | < 15% (< 20% at LOQ) | [5] |

| Recovery | Urine, Serum/Plasma | 85 - 115% | [5] |

Table 2: GC-MS Method Performance (Adapted from Derivatized Arsenic Compound Analysis)

| Parameter | Biological Matrix | Expected Performance Range | Citation |

| Linearity (r²) | Urine | > 0.999 | [3][4] |

| Limit of Detection (LOD) | Urine | 0.2 µg/L | [3][4] |

| Limit of Quantification (LOQ) | Urine | 1.0 µg/L | [3][4] |

| Accuracy (% Recovery) | Urine | 96 - 112% | [3][4] |

| Precision (% RSD) | Urine | < 10% | [3][4] |

| Recovery | Urine | 96 - 112% | [3][4] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by HPLC-ICP-MS

This protocol is adapted from methods for arsenic speciation analysis in biological fluids.[5]

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., another organoarsenic compound not present in the sample)

-

Methanol (HPLC grade)

-

Ammonium carbonate

-

Disodium EDTA

-

Deionized water (18.2 MΩ·cm)

-

Trichloroacetic acid (TCA)

-

Control human plasma/serum

2. Sample Preparation:

-

Thaw plasma/serum samples at room temperature.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of IS working solution.

-

Add 200 µL of 10% (w/v) TCA solution for protein precipitation.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-